molecular formula C7H7F3N2 B123650 6-Methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 165385-89-7

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B123650
M. Wt: 176.14 g/mol
InChI Key: LCSAFGRUAPRSPW-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

A mixture of 4.7 g 2-chloro-6-methyl-4-trifluoromethyl-pyridine and 80 g ammonia was heated in an autoclave at 120° C. for 24 h. Ammonia was allowed to evaporate and the residue was purified on silica gel with methylene chloride:methanol:ammonia=9:1:0.1 to yield 4.01 g of the title compound as off white crystals MS (ISP) M+H+=177.1 melting at 53.5-54.5° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([CH3:12])[N:3]=1.[NH3:13]>>[NH3:3].[CH3:12][C:4]1[N:3]=[C:2]([NH2:13])[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(F)(F)F)C
Name
Quantity
80 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CC1=CC(=CC(=N1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: CALCULATEDPERCENTYIELD 189.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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